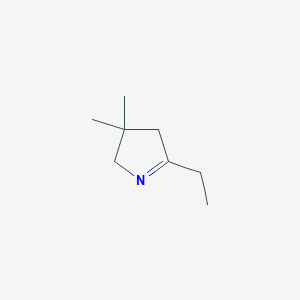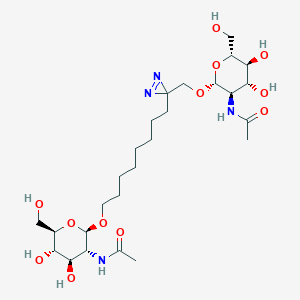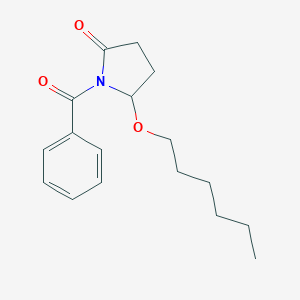
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-
Descripción general
Descripción
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPOH and is a chiral molecule that exists in two enantiomeric forms. BHPOH has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
BHPOH acts as a nucleophile in many reactions due to the presence of the pyrrolidinone ring. It can also act as a hydrogen bond donor and acceptor due to the presence of the hexyloxy group. BHPOH has been shown to form inclusion complexes with various drugs, which can enhance their solubility and bioavailability.
Efectos Bioquímicos Y Fisiológicos
BHPOH has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. BHPOH has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHPOH has several advantages for lab experiments, including its low toxicity and easy synthesis. However, its low solubility in water can limit its use in some experiments. BHPOH can also be expensive to synthesize, which can limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for BHPOH research, including its use as a drug delivery agent, its potential use in the treatment of neurological disorders, and its use in asymmetric synthesis. BHPOH could also be studied for its potential use in other applications such as materials science and catalysis.
Conclusion:
In conclusion, BHPOH is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. BHPOH has shown promise as a drug delivery agent and in the treatment of various diseases, making it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
BHPOH has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. BHPOH has been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
Propiedades
Número CAS |
136410-23-6 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-benzoyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-13-21-16-12-11-15(19)18(16)17(20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3 |
Clave InChI |
HTXJLXOUZKPALA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Sinónimos |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




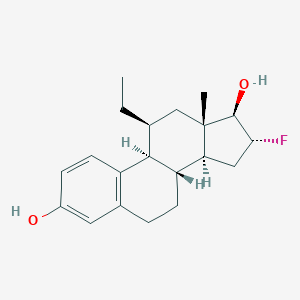

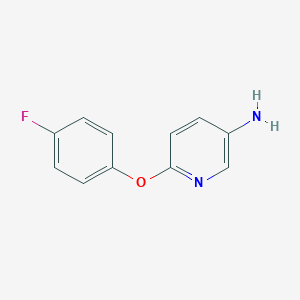

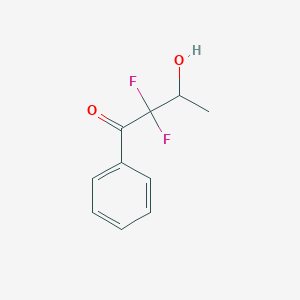
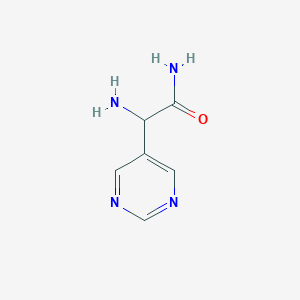
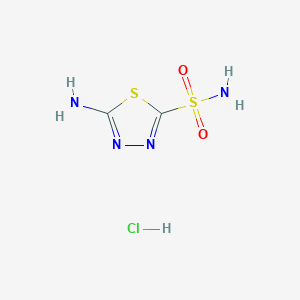
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
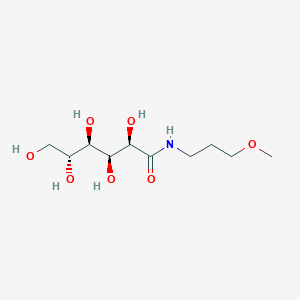
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
